REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[N:6]=[C:7]([CH2:10][NH:11]C(OC(C)(C)C)=O)[S:8][CH:9]=1)=[O:4].Cl>CO.O1CCOCC1>[CH3:1][O:2][C:3]([C:5]1[N:6]=[C:7]([CH2:10][NH2:11])[S:8][CH:9]=1)=[O:4]
|
Name
|
|
Quantity
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1.1 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1N=C(SC1)CNC(=O)OC(C)(C)C
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Name
|
|
Quantity
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15 mL
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Type
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solvent
|
Smiles
|
CO
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Type
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CUSTOM
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Details
|
The mixture was stirred for 12 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo
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Type
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DISSOLUTION
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Details
|
re-dissolved in methanol
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Type
|
STIRRING
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Details
|
stirred with Bio-RAD AG
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Type
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WASH
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Details
|
resin (4 g, 20-50 mesh, hydroxide form, pre-washed with methanol and air dried) for 35 min
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Duration
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35 min
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Type
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FILTRATION
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Details
|
The mixture was filtered
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Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1N=C(SC1)CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.48 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 71.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |